6-(3-(Trifluormethyl)phenyl)nicotinsäure

Übersicht

Beschreibung

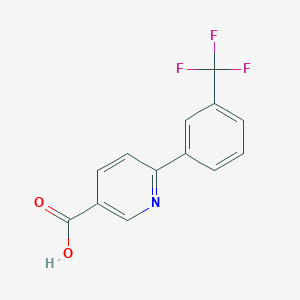

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 3-(trifluoromethyl)phenyl group.

Wissenschaftliche Forschungsanwendungen

Modulation of Nicotinic Acetylcholine Receptors

Research indicates that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid effectively modulates nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for neurotransmission and muscle contraction, suggesting potential therapeutic uses in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or myasthenia gravis .

Anti-Cancer Properties

Studies have shown that compounds similar to 6-(3-(Trifluoromethyl)phenyl)nicotinic acid exhibit significant anti-cancer activities. The trifluoromethyl group may enhance interactions with biological targets, potentially increasing efficacy compared to non-fluorinated analogs .

Agrochemical Applications

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is also utilized in the agrochemical industry. Its derivatives have been developed as effective fungicides and insecticides due to their enhanced lipophilicity and biological activity. More than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, indicating a growing interest in this chemical class for crop protection .

- Anti-Cancer Research : A study investigated the effects of trifluoromethylated nicotinic acids on cancer cell lines, demonstrating that these compounds could inhibit cell proliferation significantly compared to their non-fluorinated counterparts .

- Agrochemical Development : The development of a novel fungicide based on 6-(3-(Trifluoromethyl)phenyl)nicotinic acid showed improved efficacy against resistant fungal strains, highlighting its potential in sustainable agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid typically involves the introduction of a trifluoromethyl group into a nicotinic acid derivative. One common method is the trifluoromethylation of 6-bromonicotinic acid using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 6-(Trifluoromethyl)pyridine-3-carboxylic acid

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid

- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Comparison: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Biologische Aktivität

6-(3-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H8F3NO2

- Molecular Weight : 273.19 g/mol

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl phenyl group at the 6-position.

The biological activity of 6-(3-(trifluoromethyl)phenyl)nicotinic acid is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially affecting cellular signaling and metabolism.

- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.

Antiviral Properties

Recent studies indicate that 6-(3-(trifluoromethyl)phenyl)nicotinic acid exhibits antiviral activity, particularly against HIV-1. It inhibits the replication of the virus by interfering with the integrase enzyme's function, which is vital for viral DNA integration into the host genome.

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Experimental Data

-

HIV-1 Replication Inhibition :

- In vitro studies have shown that 6-(3-(trifluoromethyl)phenyl)nicotinic acid significantly reduces HIV-1 replication in cultured T cells.

- The compound acts by binding to the LEDGF/p75-binding site on integrase, promoting aberrant multimerization and subsequent viral inhibition .

-

Cytotoxicity in Cancer Models :

- A study evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.

- Flow cytometry analysis indicated that treated cells exhibited increased annexin V staining, confirming apoptosis induction .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-(3-(Trifluoromethyl)phenyl)nicotinic acid | Antiviral, Anticancer | Integrase inhibition, apoptosis induction |

| 5,6-Dihydro-2-methyl-4H-pyran-4-one | Antimicrobial | Cell wall synthesis inhibition |

| Nicotinic acid | Neuroprotective | nAChR modulation |

Eigenschaften

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPSEYKVPULKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612059 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-13-8 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.